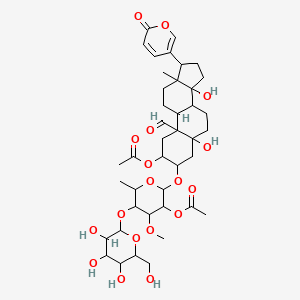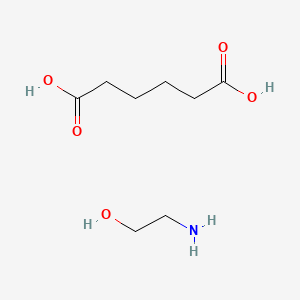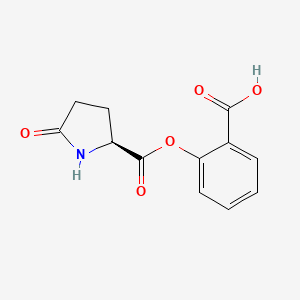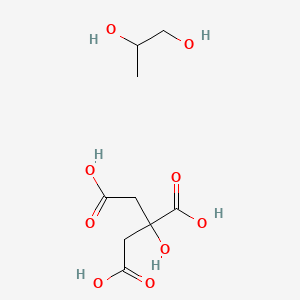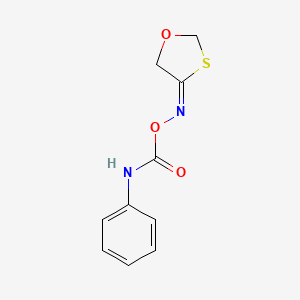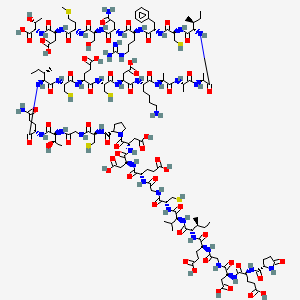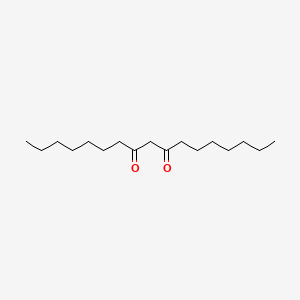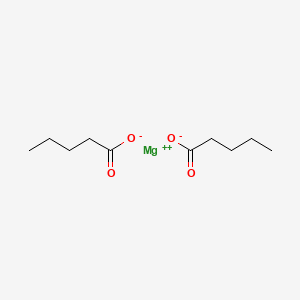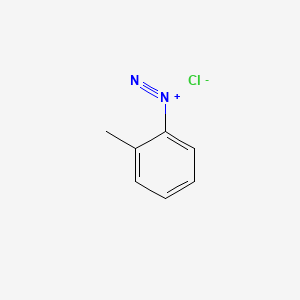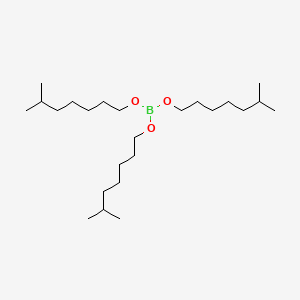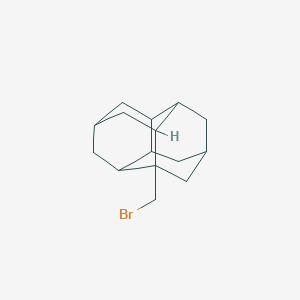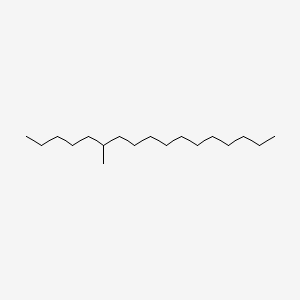
6-Methylheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylheptadecane is an organic compound belonging to the class of branched alkanes. It has the molecular formula C18H38 and a molecular weight of 254.4943 g/mol . This compound is characterized by a heptadecane backbone with a methyl group attached to the sixth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptadecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptadecane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve the breaking down of larger hydrocarbon molecules into smaller, branched alkanes, including this compound. The use of specific catalysts and reaction conditions ensures the selective formation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylheptadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in this compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are often carried out under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat to facilitate the substitution process.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
6-Methylheptadecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the formulation of lubricants, fuels, and other industrial products due to its stability and desirable chemical properties.
Wirkmechanismus
The mechanism of action of 6-Methylheptadecane involves its interaction with various molecular targets and pathways. As a branched alkane, it can participate in hydrophobic interactions with other molecules, influencing their behavior and function. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecane: A straight-chain alkane with the same molecular formula but without the methyl group.
2-Methylheptadecane: Another branched alkane with the methyl group attached to the second carbon atom.
3-Methylheptadecane: A branched alkane with the methyl group attached to the third carbon atom.
Uniqueness
6-Methylheptadecane is unique due to the specific position of the methyl group on the sixth carbon atom. This structural difference can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. The unique structure also affects its interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
26741-13-9 |
|---|---|
Molekularformel |
C18H38 |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
6-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-15-17-18(3)16-14-7-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
RLXHXVUABXKBOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


